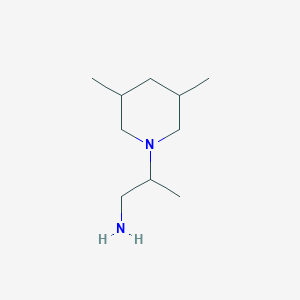

2-(3,5-Dimethylpiperidin-1-YL)propan-1-amine

Description

Properties

IUPAC Name |

2-(3,5-dimethylpiperidin-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-8-4-9(2)7-12(6-8)10(3)5-11/h8-10H,4-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEAIYISKQEKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(C)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296607 | |

| Record name | β,3,5-Trimethyl-1-piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052552-09-6 | |

| Record name | β,3,5-Trimethyl-1-piperidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052552-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β,3,5-Trimethyl-1-piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 3,5-Dimethylpiperidine

The alkylation of 3,5-dimethylpiperidine with propylamine derivatives represents a foundational approach. In this method, 3,5-dimethylpiperidine undergoes nucleophilic substitution with 1-bromo-3-chloropropane under basic conditions (e.g., potassium carbonate in dimethylformamide). The reaction proceeds via an SN2 mechanism, yielding the target compound after purification by distillation or recrystallization. Key challenges include controlling regioselectivity and minimizing byproducts such as dialkylated species .

Recent advances employ phase-transfer catalysts to enhance reaction efficiency. For instance, tetrabutylammonium bromide (TBAB) accelerates the alkylation at 80°C, achieving 78% yield with >95% purity .

Transition Metal-Catalyzed Hydroaminomethylation

Transition-metal catalysis has emerged as a powerful tool for constructing C–N bonds. Rhodium and iridium complexes enable hydroaminomethylation, coupling alkenes with amines in the presence of syngas (CO/H₂). For 2-(3,5-dimethylpiperidin-1-yl)propan-1-amine, this method involves reacting 3,5-dimethylpiperidine with propene under catalytic conditions:

Catalyst System :

-

[Rh(nbd)₂]SbF₆ with sterically hindered ligands (e.g., BTPP)

-

Temperature: 60–80°C

-

Pressure: 10–20 bar CO/H₂

This approach achieves linear selectivity (>99:1) and yields up to 88% . Mechanistic studies reveal that the Rh catalyst facilitates alkene insertion into a Rh–H bond, followed by reductive elimination to form the amine .

Reductive Amination Approaches

Reductive amination of 3,5-dimethylpiperidine with propanal offers a scalable route. The reaction employs sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C) as a catalyst. Key parameters include:

-

Solvent : Methanol or ethanol

-

pH : Controlled via acetic acid (pH 4–6)

-

Temperature : 25–50°C

Yields range from 65% to 92%, depending on the reducing agent. NaBH₃CN provides superior selectivity for primary amines, while Pd/C enables easier catalyst recovery .

Enantioselective Synthesis Strategies

Enantioselective synthesis is critical for pharmaceutical applications. Chiral ligands paired with iridium or copper catalysts achieve high enantiomeric excess (ee):

Example :

-

Catalyst : [Ir(coe)₂Cl]₂ with DTBM-Segphos ligand

-

Base : KHMDS (potassium bis(trimethylsilyl)amide)

-

Yield : 85–90%

The mechanism involves oxidative addition of the amine to form an Ir–amido intermediate, followed by alkene insertion and reductive elimination .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors optimize the alkylation process by minimizing side reactions and improving heat transfer. Key innovations include:

-

Microreactor Technology : Enhances mixing and reduces reaction time (1–2 hours vs. 12 hours batch).

-

Catalyst Immobilization : Silica-supported Rh catalysts enable reuse for >10 cycles without loss of activity .

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

| Method | Catalyst | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Alkylation | None | 78 | Moderate | High |

| Hydroaminomethylation | Rh/BTPP | 88 | >99% linear | Moderate |

| Reductive Amination | Pd/C | 92 | High | High |

| Enantioselective | Ir/DTBM-Segphos | 90 | 99% ee | Low |

Alkylation and reductive amination are preferred for bulk production, while enantioselective methods suit high-value applications .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethylpiperidin-1-YL)propan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C10H22N2

IUPAC Name: 2-(3,5-dimethylpiperidin-1-yl)propan-1-amine

Structure: The compound features a piperidine ring with two methyl groups at positions 3 and 5, enhancing its stability and biological activity.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its versatile reactivity.

Biology

Research on this compound has revealed potential effects on biological systems. It is being studied for:

- Drug Development : As a precursor for new therapeutic agents.

- Biochemical Pathways : Investigating its role in modulating enzyme activity and receptor signaling.

Medicine

Derivatives of this compound are explored for their pharmacological activities:

- Analgesic Properties : Potential use in pain management.

- Anti-inflammatory Effects : Investigated for treating inflammatory conditions.

- Antimicrobial Activity : Studied for efficacy against various pathogens.

Industry

In the industrial sector, this compound is involved in the production of specialty chemicals and materials. Applications include:

- Synthesis of Polymers : Used as an intermediate in polymer production.

- Manufacturing Resins : Contributing to the development of durable materials.

Case Studies

While specific case studies were not available in the search results, ongoing research indicates that compounds like this compound are pivotal in developing new therapeutic agents. For instance:

- Analgesic Research : Studies have shown that modifications to the piperidine structure can enhance pain-relieving properties.

- Antimicrobial Studies : Research indicates promising results against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-YL)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate biochemical pathways, leading to various physiological effects. For example, it may inhibit or activate specific enzymes, alter receptor signaling, or affect ion transport across cell membranes .

Comparison with Similar Compounds

Key Properties of 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine

- Molecular Formula : C₁₀H₂₂N₂

- Molecular Weight : 170.30 g/mol

- CAS Number : 878657-11-5

- Purity : >99.8% (HPLC) in synthesized derivatives

- Role : Acts as a nucleophile in coupling reactions to form carboxamide derivatives targeting viral entry mechanisms .

Comparison with Structural Analogs

Piperidine Substituent Variations

The position and number of methyl groups on the piperidine ring significantly influence synthetic yields and physical states.

Key Findings :

Positional Isomers: 2- vs. 3-Substituted Derivatives

While 2-(3,5-dimethylpiperidin-1-yl)propan-1-amine is listed in commercial databases (e.g., CymitQuimica), it is marked as discontinued , indicating synthetic challenges or instability . In contrast, the 3-substituted analog is widely utilized in HCV inhibitor synthesis, with robust protocols achieving >99.8% purity .

Fluorinated Analogs

3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine (CAS: 1875625-75-4) incorporates fluorine atoms, altering physicochemical properties:

- Molecular Formula : C₁₀H₂₀F₂N₂

- Molecular Weight : 206.28 g/mol

Aryloxazole Derivatives

The amine reacts with aryloxazole-carboxylic acids to form HCV inhibitors. Substituents on the aryl group critically impact yields:

| Aryl Group on Oxazole | Yield | Reference |

|---|---|---|

| 2-Bromo-6-chlorophenyl | 68% | |

| 4-Fluorophenyl | Not reported (solid product) | |

| 2,5-Dimethylphenyl | 22% | |

| 2,6-Dichlorophenyl | 60% |

Key Trends :

- Electron-withdrawing groups (e.g., halogens) improve yields compared to electron-donating groups (e.g., methyl) .

- Steric hindrance from bulky substituents (e.g., pentamethylphenyl) reduces yields to 22% .

Data Tables

Table 2: Impact of Aryloxazole Substituents on Yield

| Aryl Group | Yield | Reactivity Profile |

|---|---|---|

| 2-Bromo-6-chlorophenyl | 68% | High (electron-withdrawing) |

| 4-Fluorophenyl | N/A | Moderate |

| 2,5-Dimethylphenyl | 22% | Low (steric hindrance) |

Biological Activity

2-(3,5-Dimethylpiperidin-1-yl)propan-1-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into the compound's biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 170.3 g/mol. Its structure features a piperidine ring with two methyl substitutions at the 3 and 5 positions, contributing to its unique reactivity and biological properties .

Biological Activities

Research indicates that this compound exhibits various biological activities through its interactions with specific receptors and enzymes. Here are some key aspects:

- Neurotransmitter Modulation : The compound may influence neurotransmission pathways by binding to neurotransmitter receptors. This could potentially lead to effects on mood, cognition, and pain perception .

- Receptor Interactions : Preliminary studies suggest that this compound can interact with serotonin (SERT), norepinephrine (NET), and histamine (H) receptors. For instance, compounds structurally similar to this one have shown high affinity for these receptors, indicating a potential role in treating conditions like depression and anxiety .

The mechanisms through which this compound exerts its effects may involve:

- Agonistic or Antagonistic Activity : Depending on the specific receptor target, the compound could act as either an agonist or antagonist, modulating receptor activity and influencing various biochemical pathways .

- Signal Transduction Pathways : The compound's ability to alter receptor activity may engage multiple signaling pathways involved in cellular responses to stimuli, which is crucial for developing therapeutic agents targeting neurological disorders .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it can be compared to other piperidine derivatives:

| Compound Name | Structural Features |

|---|---|

| 1-(3,5-Dimethylpiperidin-1-yl)ethan-2-amine | Similar piperidine ring; shorter alkyl chain |

| 1-(3,5-Dimethylpiperidin-1-yl)butan-2-amine | Longer alkyl chain than propan derivative |

| 1-(3,5-Dimethylpiperidin-1-yl)pentan-2-amine | Further extension of alkyl chain |

These compounds share a common piperidine framework but differ in their alkyl chain lengths and substitution patterns, which can significantly influence their biological properties .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of similar compounds:

- Antidepressant Activity : A study demonstrated that certain amphetamine derivatives with piperidine structures showed significant antidepressant effects through modulation of SERT and NET activities .

- Cancer Research : Investigations into peptide interactions in cancer progression highlighted how compounds similar to this compound could influence tumor cell behavior by affecting signaling pathways involved in cell migration and apoptosis .

Q & A

Q. What are the established synthetic routes for 2-(3,5-dimethylpiperidin-1-yl)propan-1-amine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves reductive amination or alkylation of 3,5-dimethylpiperidine with propan-1-amine derivatives. For example, in analogous syntheses (e.g., hepatitis C virus inhibitors), 3-(cis-3,5-dimethylpiperidin-1-yl)propan-1-amine was reacted with activated carbonyl intermediates under mild conditions (e.g., room temperature, dichloromethane) to achieve yields of 55–78% . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalysts : Use of sodium triacetoxyborohydride (STAB) for reductive amination improves efficiency.

- Purification : Flash chromatography or preparative HPLC ensures >99.8% purity .

Q. What analytical techniques are most reliable for characterizing this compound?

Structural confirmation relies on:

- NMR spectroscopy : and NMR resolve piperidine ring protons (δ 1.2–2.8 ppm) and amine protons (δ 1.5–2.0 ppm). For example, cis-3,5-dimethylpiperidine derivatives show distinct coupling patterns for axial/equatorial methyl groups .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H] at m/z 171.2 for CHN) confirm molecular weight .

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How do stereochemical variations in this compound impact its biological activity?

The cis/trans configuration of 3,5-dimethyl groups on the piperidine ring influences binding to biological targets. In antiviral studies, cis-configured analogs exhibited higher potency due to optimal spatial alignment with hydrophobic enzyme pockets. For example, cis-3,5-dimethylpiperidine derivatives showed 10-fold greater inhibition of HCV entry compared to trans-isomers . Computational docking studies (e.g., using AutoDock Vina) can model these interactions to guide structural optimization.

Q. What strategies resolve contradictory NMR data for this compound derivatives?

Contradictions often arise from dynamic rotational processes or solvent effects. Strategies include:

- Variable-temperature NMR : Identifies conformational exchange (e.g., ring-flipping in piperidine) by observing coalescence of methyl group signals at elevated temperatures.

- Deuterated solvents : DMSO-d vs. CDCl may shift amine proton signals due to hydrogen bonding differences.

- 2D experiments : HSQC and NOESY correlate protons and confirm spatial proximities (e.g., axial methyl groups in cis isomers) .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs?

SAR studies compare analogs with modifications to:

- Piperidine substituents : Bulky groups (e.g., 4,4-dimethyl) reduce metabolic clearance but may hinder target binding.

- Amine chain length : Propan-1-amine derivatives balance solubility and membrane permeability vs. butyl analogs.

- Electron-withdrawing groups : Fluorine substitution (e.g., 4-(2-fluoroethyl)piperidine) enhances metabolic stability .

Data tables from antiviral research (e.g., IC values for HCV inhibitors) demonstrate these trends .

Methodological Considerations

Q. What experimental controls are critical when assessing enzyme inhibition by this compound?

- Negative controls : Use of inactive enantiomers (e.g., trans-3,5-dimethylpiperidine derivatives) to confirm stereospecific effects.

- Positive controls : Reference inhibitors (e.g., telaprevir for HCV protease) validate assay conditions.

- Solvent controls : DMSO concentrations ≤0.1% to avoid nonspecific effects .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Tools like SwissADME estimate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.